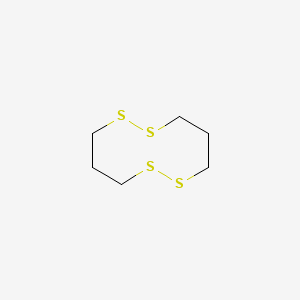
1,2,6,7-Tetrathiecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,6,7-Tetrathiecane is an organic compound with the molecular formula C6H12S4 It is characterized by the presence of four sulfur atoms in its structure, forming a unique tetrathia ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2,6,7-Tetrathiecane can be synthesized through several methods. One common approach involves the reaction of 1,2-dichloroethane with sodium sulfide under controlled conditions. The reaction typically proceeds as follows: [ \text{ClCH}_2\text{CH}_2\text{Cl} + 2 \text{Na}_2\text{S} \rightarrow \text{C}6\text{H}{12}\text{S}_4 + 2 \text{NaCl} ]
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction pathways. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions: 1,2,6,7-Tetrathiecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols or other sulfur-containing derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine under controlled conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other sulfur derivatives.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
1,2,6,7-Tetrathiecane has found applications in various scientific research fields:
Chemistry: It is used as a precursor for synthesizing other sulfur-containing compounds.
Biology: Studies have explored its potential as a bioactive molecule with antimicrobial properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1,2,6,7-Tetrathiecane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfur atoms in its structure play a crucial role in its reactivity and binding affinity. The compound can modulate various biochemical pathways, leading to its observed biological activities.
Comparación Con Compuestos Similares
Tetrathiafulvalene: Another sulfur-containing compound with unique electronic properties.
Tetrathiafulvalene-2,3,6,7-tetrathiolate: Known for its redox and stacking properties.
Uniqueness: 1,2,6,7-Tetrathiecane stands out due to its specific tetrathia ring system, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
6573-59-7 |
|---|---|
Fórmula molecular |
C6H12S4 |
Peso molecular |
212.4 g/mol |
Nombre IUPAC |
1,2,6,7-tetrathiecane |
InChI |
InChI=1S/C6H12S4/c1-3-7-9-5-2-6-10-8-4-1/h1-6H2 |
Clave InChI |
FKUFBOYVKKRORW-UHFFFAOYSA-N |
SMILES canónico |
C1CSSCCCSSC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


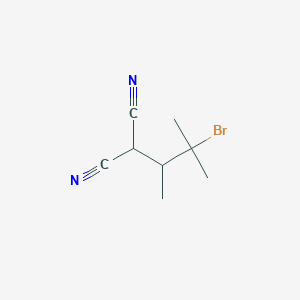
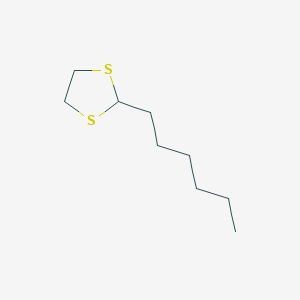
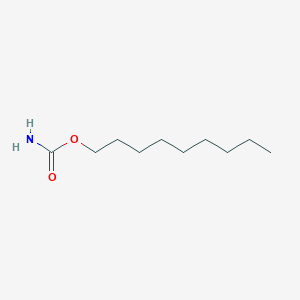
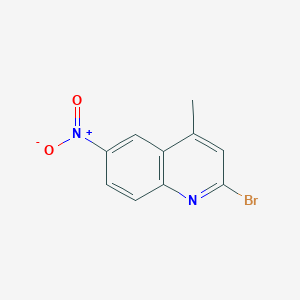
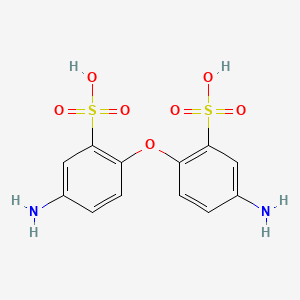
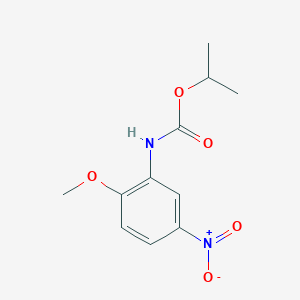
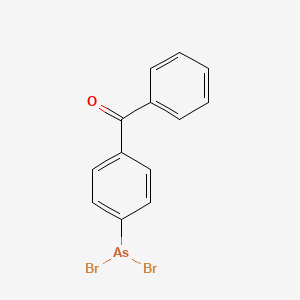
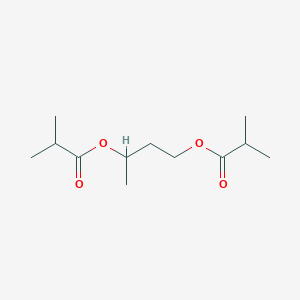
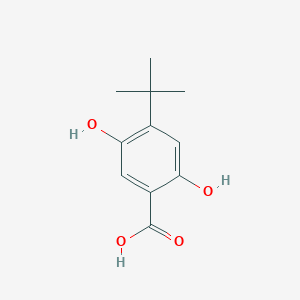
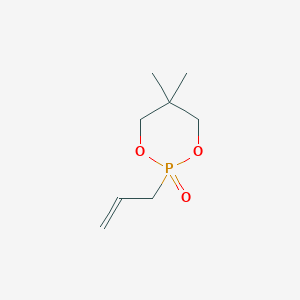
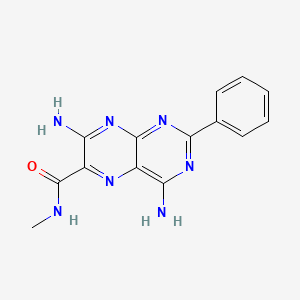
![N-[3-(2-ethoxyethyl)-6-sulfamoyl-benzothiazol-2-ylidene]-2-fluoro-benzamide](/img/structure/B14725600.png)
silane](/img/structure/B14725614.png)
![[1-(Pyren-1-yl)ethyl]propanedioic acid](/img/structure/B14725622.png)
